molecular formula C14H7F4NO2 B14361584 1-(1,2,3,4-Tetrafluoro-10H-phenoxazin-10-YL)ethan-1-one CAS No. 90251-14-2

1-(1,2,3,4-Tetrafluoro-10H-phenoxazin-10-YL)ethan-1-one

Cat. No.: B14361584
CAS No.: 90251-14-2
M. Wt: 297.20 g/mol
InChI Key: APTFXYQYJDQYCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,2,3,4-Tetrafluoro-10H-phenoxazin-10-YL)ethan-1-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenoxazine core substituted with four fluorine atoms and an ethanone group, making it a subject of interest in organic chemistry and material science.

Preparation Methods

The synthesis of 1-(1,2,3,4-Tetrafluoro-10H-phenoxazin-10-YL)ethan-1-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure selective substitution at the desired positions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(1,2,3,4-Tetrafluoro-10H-phenoxazin-10-YL)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenoxazine derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

1-(1,2,3,4-Tetrafluoro-10H-phenoxazin-10-YL)ethan-1-one has several applications in scientific research:

Comparison with Similar Compounds

1-(1,2,3,4-Tetrafluoro-10H-phenoxazin-10-YL)ethan-1-one can be compared with other phenoxazine derivatives, such as:

Properties

90251-14-2

Molecular Formula

C14H7F4NO2

Molecular Weight

297.20 g/mol

IUPAC Name

1-(1,2,3,4-tetrafluorophenoxazin-10-yl)ethanone

InChI

InChI=1S/C14H7F4NO2/c1-6(20)19-7-4-2-3-5-8(7)21-14-12(18)10(16)9(15)11(17)13(14)19/h2-5H,1H3

InChI Key

APTFXYQYJDQYCM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC=CC=C2OC3=C1C(=C(C(=C3F)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.